

# Technical Support Center: Managing Genotoxic Impurities in p-Toluenesulfonates

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## Compound of Interest

Compound Name: *N*-Butyl-*p*-toluenesulfonamide

Cat. No.: B159962

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing genotoxic impurities (GTIs) in p-toluenesulfonate esters.

## Frequently Asked Questions (FAQs)

Q1: What are p-toluenesulfonate (tosylate) impurities and why are they a concern?

A1: p-Toluenesulfonate impurities are process-related impurities that can form during the synthesis of active pharmaceutical ingredients (APIs). They typically arise from the reaction of p-toluenesulfonic acid (pTSA), a common acid catalyst and counterion for salt formation, with residual alcohols like methanol, ethanol, or propanol used in the manufacturing process.<sup>[1][2][3]</sup> These tosylate esters are a concern because they are alkylating agents that can react with DNA, making them potentially mutagenic and carcinogenic.<sup>[2][3][4]</sup> Due to this genotoxic potential, they must be controlled to very low levels in the final drug substance.<sup>[5]</sup>

Q2: What are the regulatory limits for p-toluenesulfonate genotoxic impurities?

A2: Regulatory agencies like the EMA and FDA, guided by the ICH M7 guideline, have established a Threshold of Toxicological Concern (TTC) for genotoxic impurities.<sup>[1][6][7]</sup> For long-term treatment, the acceptable daily intake for a single genotoxic impurity is generally 1.5 µg/day, which is considered to pose a negligible lifetime cancer risk.<sup>[4][5][8][9][10]</sup> The specific concentration limit (in ppm) in the API is then calculated based on the maximum daily dose of the drug.<sup>[2]</sup>

Calculating the Concentration Limit (ppm):

For example, for an API with a maximum daily dose of 500 mg (0.5 g), the limit for a tosylate GTI would be 3.0 ppm ( $1.5 \mu\text{g} / 0.5 \text{ g}$ ).<sup>[2]</sup>

The acceptable intake can be higher for less-than-lifetime (LTL) exposures.

Duration of Exposure	Acceptable Daily Intake
< 1 month	120 $\mu\text{g/day}$
1 - 12 months	20 $\mu\text{g/day}$
1 - 10 years	10 $\mu\text{g/day}$
> 10 years to lifetime	1.5 $\mu\text{g/day}$
[Source: ICH M7 Guideline] <sup>[5]</sup>	

Q3: How are p-toluenesulfonate GTIs classified?

A3: According to the ICH M7 guideline, impurities are classified into 5 classes based on their mutagenic and carcinogenic potential. p-Toluenesulfonates, being known mutagens, would typically fall into Class 1 or Class 2.

- Class 1: Known mutagenic carcinogens.
- Class 2: Known mutagens with unknown carcinogenic potential.
- Class 3: Alerting structure, unrelated to the API structure, with no mutagenicity data.
- Class 4: Alerting structure, but shares the same alert as the API or related compounds that have tested negative for mutagenicity.
- Class 5: No structural alert, or a structural alert with sufficient data to demonstrate a lack of mutagenicity.

Impurities in Classes 1, 2, and 3 require control to the acceptable limits, while those in Classes 4 and 5 are treated as non-mutagenic impurities.<sup>[5]</sup>

## Troubleshooting Guides

### Analytical Method Issues

Problem: My current analytical method (e.g., standard HPLC-UV) is not sensitive enough to detect tosylate GTIs at the required low levels.

Solution:

- Optimize HPLC-UV Method:
  - Increase Injection Volume: A larger injection volume can increase the signal response of the impurity.[\[1\]](#)
  - Optimize Wavelength: Ensure the UV detection wavelength is at the absorption maximum of the tosylate impurity (e.g., around 225 nm).[\[1\]](#)
  - Use a More Sensitive Detector: Employ a diode array detector (DAD) or a variable wavelength detector with a low noise specification.[\[1\]](#)
  - Sample Preparation: Increase the concentration of the API in the sample solution.[\[2\]](#)
- Switch to a More Sensitive Technique:
  - Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS): This is a highly sensitive and selective method for volatile and semi-volatile impurities like tosylates.[\[4\]](#)[\[11\]](#)
  - Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS): UPLC-MS/MS offers excellent sensitivity and specificity for non-volatile tosylates and can achieve very low detection limits.[\[12\]](#)

Problem: I am observing poor peak shape or resolution for my tosylate impurities.

Solution:

- Column Selection:
  - For HPLC, consider using a high-resolution column with a smaller particle size (e.g., 2.2  $\mu\text{m}$ ). A polar-modified column like an Acclaim Polar Advantage II can be effective.[\[1\]](#)

- For GC, a column like the Rtx-200 can provide good retention for sulfonate esters.[13]
- Mobile Phase/Gradient Optimization (HPLC):
  - Adjust the mobile phase composition and gradient profile to improve separation from the API and other impurities. A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[1]
- Temperature Control:
  - Maintain a consistent and optimized column temperature to ensure reproducible retention times and peak shapes.[1]

## Control Strategy Issues

Problem: A potential p-toluenesulfonate GTI has been identified in my synthetic process. What are my options for control?

Solution:

The primary goal is to control the impurity to a level that ensures patient safety. This can be achieved through a risk-based approach.

Control Strategy Options:

- Avoid Formation:
  - Process Modification: If possible, modify the synthetic route to avoid the use of p-toluenesulfonic acid or the alcohol that forms the corresponding tosylate.[14]
  - Temperature Control: Lowering the reaction temperature can sometimes mitigate the formation of tosylate impurities.[15]
- Purge the Impurity:
  - Demonstrate through process understanding and experimental data that the impurity is effectively removed in subsequent steps (e.g., crystallization, chromatography). A purge factor can be calculated to justify this.[5][14]

- Control at an Intermediate Stage:
  - If the impurity is effectively purged, it may be possible to set a higher, more easily measurable limit at an intermediate stage of the synthesis.[\[5\]](#)
- Final API Testing:
  - If the impurity cannot be reliably purged, it must be tested in the final API to ensure it is below the acceptable limit.[\[5\]](#)
- Use of Scavenging Resins:
  - Nucleophilic resins can be used in the final API solution to selectively react with and remove electrophilic GTIs like tosylates.[\[16\]](#)

## Experimental Protocols

### Protocol 1: HPLC-UV Method for Quantification of p-Toluenesulfonate Impurities

This protocol is based on a method for the quantitation of four p-toluenesulfonates in an API.[\[1\]](#)

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
- Column: Thermo Scientific™ Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 μm.[\[1\]](#)
- Mobile Phase A: 15 mM ammonium acetate.[\[1\]](#)
- Mobile Phase B: Methanol.[\[1\]](#)
- Flow Rate: 0.3 mL/min.[\[1\]](#)
- Gradient:

Time (min)	% B
0.0	35
4.5	35
6.0	95
21.0	95
21.5	35

| 35.0 | 35 |

- Column Temperature: 35 °C.[\[1\]](#)
- Autosampler Temperature: 4 °C.[\[1\]](#)
- Injection Volume: 10 µL.[\[1\]](#)
- UV Wavelength: 225 nm.[\[1\]](#)
- Sample Preparation: Prepare a 1 mg/mL solution of the API in a 50/50 (v/v) mixture of water and acetonitrile.[\[1\]](#)
- Calibration Standards: Prepare calibration standards of the target p-toluenesulfonate impurities in the range of 0.01 µg/mL to 2.5 µg/mL.[\[1\]](#)

Method Performance:

Parameter	Methyl-TSF	Ethyl-TSF	n-Propyl-TSF	Isopropyl-TSF
LOD (ng/mL)	4.9	4.3	4.6	4.0
LOQ (ng/mL)	13.5	11.9	12.8	11.1
Linearity (R <sup>2</sup> )	> 0.9998	> 0.9998	> 0.9998	> 0.9998
Recovery (%) at LOQ	90-99%	90-99%	90-99%	73%

[Source: Thermo  
Fisher Scientific  
Application Brief  
73116][1]

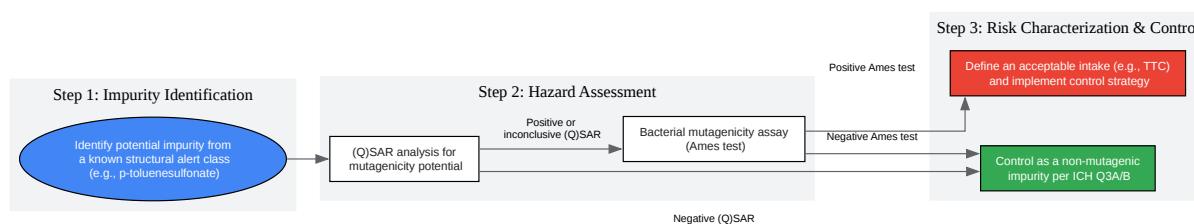
## Protocol 2: GC-MS/MS Method for Quantification of p-Toluenesulfonate Impurities

This protocol is based on a method for the determination of three p-toluenesulfonate compounds in pharmaceuticals.[11]

- Instrumentation: Gas Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).
- Sample Preparation (Liquid-Liquid Extraction):
  - Weigh the drug powder and add water. Shake to dissolve and sonicate for 10 minutes.
  - Add ethyl acetate, shake to mix thoroughly, and sonicate to extract.
  - Collect the upper organic phase.
  - Dry the organic phase with anhydrous sodium sulfate.
  - Filter the solution before injection.[11]
- Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

- Method Performance:
  - Linearity (r): > 0.995
  - Limit of Detection (LOD): 0.4 - 0.8 µg/L
  - Limit of Quantitation (LOQ): 1.3 - 2.7 µg/L
  - Recovery: 80% - 110% [Source: EXPEC TECHNOLOGY Application Note][11]

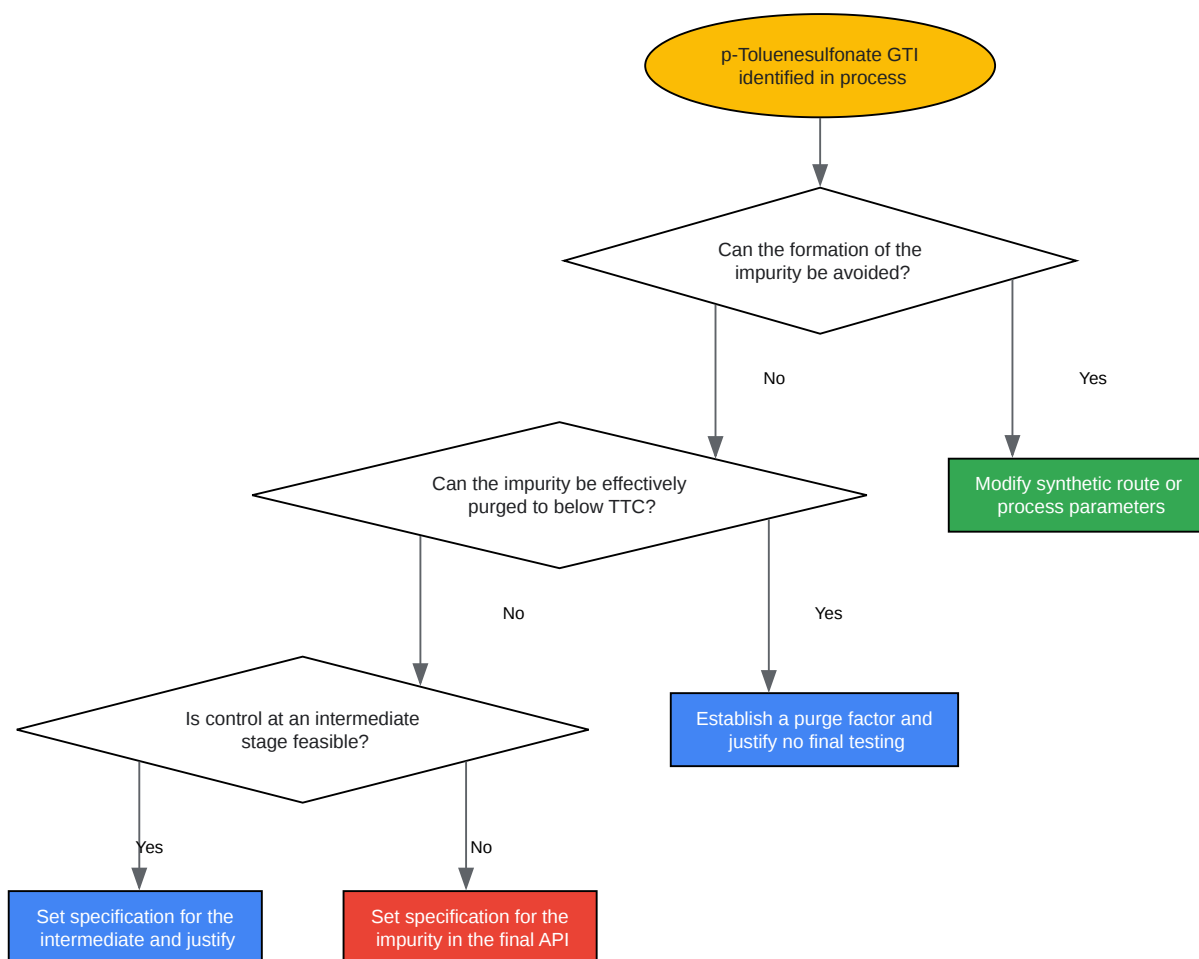
## Visualizations



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Caption: Workflow for genotoxic impurity risk assessment based on ICH M7.





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Caption: Decision tree for selecting a control strategy for a GTI.

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